![molecular formula C12H19NO B13312558 3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol CAS No. 869942-66-5](/img/structure/B13312558.png)
3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It is characterized by the presence of an amino group attached to a propanol chain, which is further substituted with a 4-ethylphenylmethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol typically involves the reaction of 4-ethylbenzylamine with an appropriate propanol derivative under controlled conditions. One common method involves the use of 3-chloropropanol as the starting material, which reacts with 4-ethylbenzylamine in the presence of a base such as sodium hydroxide to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as distillation and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-{[(4-Ethylphenyl)methyl]amino}propanone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of 3-{[(4-Ethylphenyl)methyl]amino}propyl halides or esters.
Scientific Research Applications
3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Methoxyphenyl)methyl]amino}propan-1-ol
- 3-{[(4-Fluorophenyl)methyl]amino}propan-1-ol
- 3-{[(4-Chlorophenyl)methyl]amino}propan-1-ol
Uniqueness
3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol is unique due to the presence of the 4-ethylphenylmethyl group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
869942-66-5 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-[(4-ethylphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-2-11-4-6-12(7-5-11)10-13-8-3-9-14/h4-7,13-14H,2-3,8-10H2,1H3 |
InChI Key |
RUIHWCBJMXGPGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



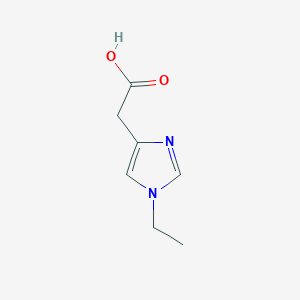
![N-[(3-fluorophenyl)methyl]thian-4-amine](/img/structure/B13312510.png)
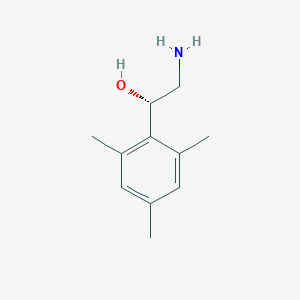
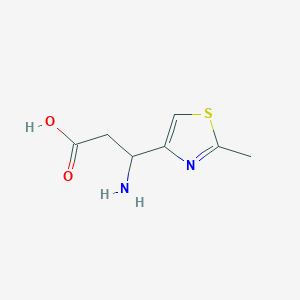
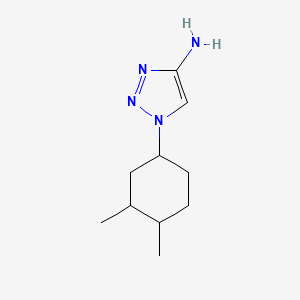
![{5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13312521.png)
![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonitrile](/img/structure/B13312525.png)

![1-{3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-yl}ethan-1-amine](/img/structure/B13312531.png)
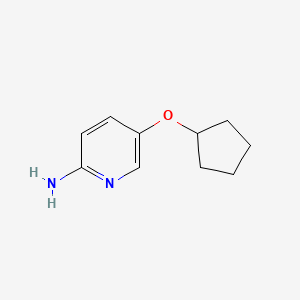
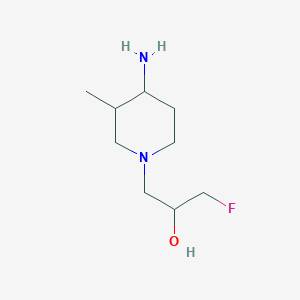

![1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B13312557.png)
